molecular formula C18H14ClN3O2S B6545454 N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946203-20-9

N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B6545454
CAS No.: 946203-20-9
M. Wt: 371.8 g/mol
InChI Key: CQEDGLKCJZGUER-UHFFFAOYSA-N
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Description

N-(4-{[(3-Chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a small-molecule organic compound characterized by a benzamide scaffold linked to a 1,3-thiazole ring. The thiazole moiety is substituted at the 4-position with a [(3-chlorophenyl)carbamoyl]methyl group, introducing both hydrophobic (chlorophenyl) and hydrogen-bonding (carbamoyl) functionalities. This structural architecture is common in medicinal chemistry due to the thiazole ring’s metabolic stability and the benzamide group’s versatility in interacting with biological targets such as enzymes and receptors.

Properties

IUPAC Name

N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c19-13-7-4-8-14(9-13)20-16(23)10-15-11-25-18(21-15)22-17(24)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEDGLKCJZGUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group is introduced through a nucleophilic substitution reaction, and the benzamide group is attached via an amide coupling reaction using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole moiety linked to a benzamide structure, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability.

Medicinal Chemistry

N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has been explored for its potential as an antitumor agent. Research indicates that compounds with thiazole rings often exhibit significant anticancer properties due to their ability to interfere with cellular proliferation pathways.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds showed promising results against various cancer cell lines, indicating that modifications in the side chains could enhance their efficacy and selectivity against tumor cells .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. Thiazole derivatives have been reported to possess antibacterial and antifungal activities.

Case Study :
In a comparative study, several thiazole-based compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those present in this compound resulted in enhanced antimicrobial potency .

Enzyme Inhibition

Another area of research involves the inhibition of specific enzymes associated with disease mechanisms. Thiazole derivatives have shown promise as inhibitors of certain kinases involved in cancer progression.

Case Study :
A recent publication highlighted the inhibitory effects of thiazole-based compounds on protein kinases, suggesting that this compound could be further investigated for its role in targeted cancer therapies .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are being studied, particularly regarding diseases characterized by chronic inflammation.

Case Study :
Research indicated that thiazole derivatives could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, suggesting that this compound may contribute to the development of new anti-inflammatory agents .

Mechanism of Action

The mechanism of action of N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Structural Features Biological Activity References
N-(4-{[(3-Chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide Benzamide + thiazole with 3-chlorophenyl carbamoyl methyl Not explicitly reported; inferred potential for kinase or protease modulation based on analogs -
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 4-Chlorobenzamide + 4-phenylthiazole Anti-inflammatory (Carrageenan-induced edema: significant inhibition)
N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n) 3-Trifluoromethylbenzamide + 3-chlorophenylthiazole Enhanced anti-inflammatory activity compared to 5c
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-Phenoxybenzamide + 4-methylphenylthiazole 129.23% growth modulation in plant screening (p < 0.05)
Masitinib mesylate 4-Methylpiperazinylmethylbenzamide + pyridinylthiazole Tyrosine kinase inhibitor (c-KIT pathway; antiproliferative)
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Sulfamoylbenzamide + thiazole Structural analog with potential solubility differences due to sulfamoyl group

Key Observations:

  • Substituent Position and Polarity : The anti-inflammatory potency of compound 5n (3-trifluoromethylbenzamide) exceeds that of 5c (4-chlorobenzamide), likely due to the electron-withdrawing trifluoromethyl group enhancing target binding .
  • Thiazole Substitution : The 4-position of the thiazole ring is critical. For example, Masitinib ’s 4-pyridinylthiazole substitution enables kinase inhibition, whereas the 3-chlorophenyl group in the target compound may favor interactions with hydrophobic binding pockets .

Anti-inflammatory Activity:

Compounds 5c and 5n from were synthesized via condensation of 2-amino-4-substituted phenylthiazoles with substituted benzoyl chlorides. Their anti-inflammatory efficacy was validated using the carrageenan-induced rat paw edema model, with 5n showing superior activity due to its trifluoromethyl group’s enhanced electron-withdrawing effects .

Kinase Inhibition:

Its 4-methylpiperazinylmethyl and pyridinyl groups facilitate interactions with tyrosine kinase active sites, a feature absent in the target compound but relevant for structure-activity relationship (SAR) studies .

Biological Activity

N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19ClN4O3SC_{21}H_{19}ClN_{4}O_{3}S, with a molecular weight of 475.0 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Thiazole derivatives have been shown to exhibit significant cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the 3-chlorophenyl group enhances the compound's ability to interact with cellular targets, potentially through mechanisms such as:

  • Inhibition of Kinases : Some thiazole derivatives have been reported to inhibit specific kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : The compound may influence pathways that regulate programmed cell death, promoting apoptosis in cancerous cells.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. For instance:

  • IC50 Values : Various thiazole compounds have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent cytotoxicity .
CompoundCell LineIC50 (µg/mL)
Thiazole Derivative AHT291.61 ± 1.92
Thiazole Derivative BA-4311.98 ± 1.22

Antiviral Activity

In addition to its antitumor properties, this compound has been investigated for antiviral activity:

  • Hepatitis B Virus (HBV) : Derivatives similar to this compound have demonstrated efficacy against HBV by enhancing intracellular levels of APOBEC3G, a protein that inhibits viral replication .

Case Studies

  • Case Study on Antitumor Efficacy : A study involving a series of thiazole derivatives reported significant growth inhibition in multiple cancer cell lines. The presence of electron-withdrawing groups like chlorine was crucial for enhancing cytotoxic activity .
  • Clinical Trials : Some compounds with structural similarities have progressed to clinical trials, showcasing promising results in treating various cancers, indicating a potential pathway for this compound .

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